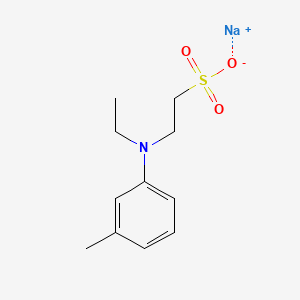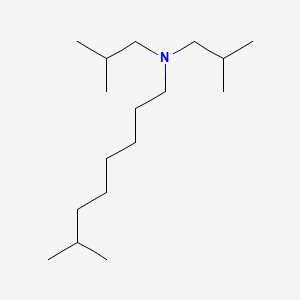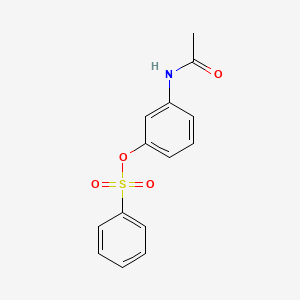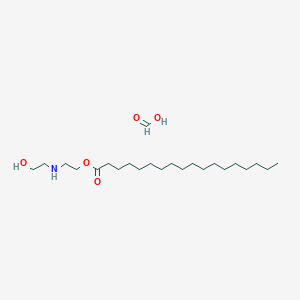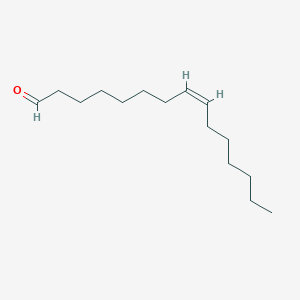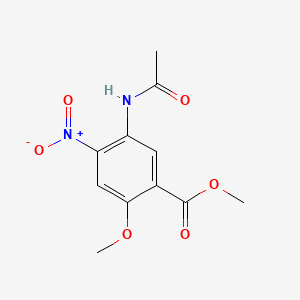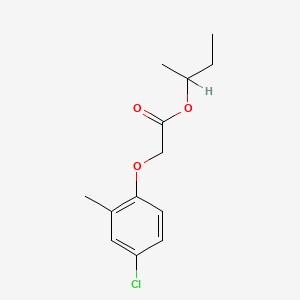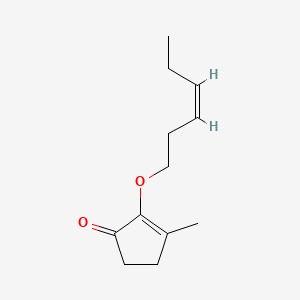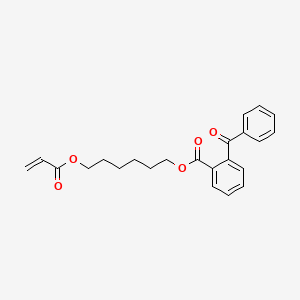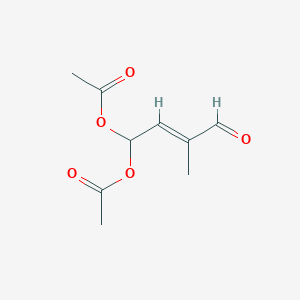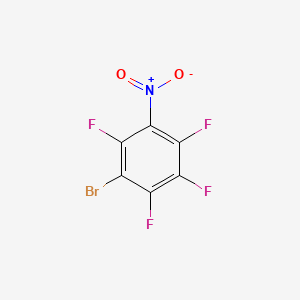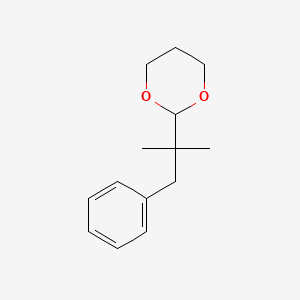
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with a 1,1-dimethyl-2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxane ring can be opened or modified using nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, various solvents, and temperature conditions depending on the nucleophile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Modified dioxane derivatives.
Applications De Recherche Scientifique
2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
- 1,1-Dimethyl-2-phenylethyl acetate
- 1,1-Dimethyl-2-phenylethyl butyrate
- 1,1-Dimethyl-2-phenylethyl isobutyrate
Comparison: 2-(1,1-Dimethyl-2-phenylethyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to its analogs. For example, the presence of the dioxane ring can influence the compound’s solubility, reactivity, and potential biological activity, making it distinct from other similar compounds that lack this ring structure.
Propriétés
Numéro CAS |
93893-54-0 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-14(2,13-15-9-6-10-16-13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Clé InChI |
XLBGULCFJZYKKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1)C2OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



